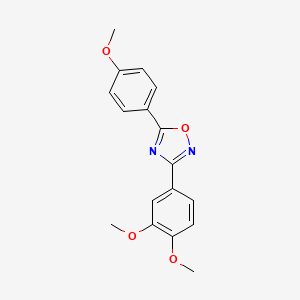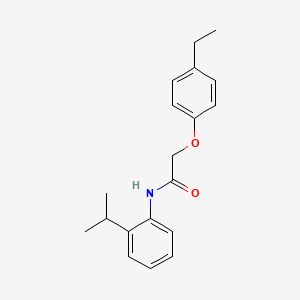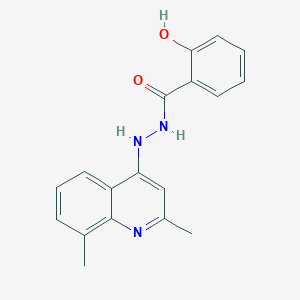![molecular formula C14H15N5O4 B5832621 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer. This compound was first developed by Bayer Pharmaceuticals and has been shown to have a multi-targeted mechanism of action, making it a promising candidate for cancer treatment.
作用機序
BAY 43-9006 has a multi-targeted mechanism of action, which makes it a promising candidate for cancer treatment. It inhibits several key signaling pathways that are involved in cancer cell proliferation, angiogenesis, and metastasis. Specifically, it inhibits the RAF/MEK/ERK pathway by targeting RAF kinase and MEK, which are upstream of ERK. It also inhibits the VEGF/VEGFR pathway by targeting VEGFR-2 and VEGFR-3, which are involved in angiogenesis. Additionally, it inhibits the PDGFR pathway by targeting PDGFR-β, which is involved in tumor cell survival and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor cell proliferation, induce tumor cell apoptosis, and inhibit tumor angiogenesis. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One of the main advantages of BAY 43-9006 for lab experiments is its multi-targeted mechanism of action. This makes it a useful tool for studying the complex signaling pathways that are involved in cancer. Additionally, it has been extensively studied and its effects are well-characterized, which makes it a reliable tool for research. However, one limitation of BAY 43-9006 is that it can have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006. It has been shown to have synergistic effects with other anticancer agents, such as sorafenib and cetuximab. Additionally, there is interest in developing more selective inhibitors of the RAF/MEK/ERK pathway, which could potentially have fewer off-target effects than BAY 43-9006. Finally, there is interest in studying the effects of BAY 43-9006 on the tumor microenvironment, including its effects on immune cells and stromal cells.
合成法
BAY 43-9006 can be synthesized using a series of chemical reactions. The starting material is 1,3-benzodioxole, which is reacted with chloroacetyl chloride to form 1,3-benzodioxol-5-ylacetyl chloride. This intermediate is then reacted with ethyl hydrazine to form 1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide. The final step involves reacting the hydrazide with N,N'-carbonyldiimidazole and 4-aminobenzoic acid to form BAY 43-9006.
科学的研究の応用
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit several key signaling pathways that are involved in cancer cell proliferation, angiogenesis, and metastasis. These pathways include the RAF/MEK/ERK pathway, the VEGF/VEGFR pathway, and the PDGFR pathway. In preclinical studies, BAY 43-9006 has been shown to have antitumor activity against a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-ylcarbamoylamino)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-2-19-6-9(12(18-19)13(15)20)17-14(21)16-8-3-4-10-11(5-8)23-7-22-10/h3-6H,2,7H2,1H3,(H2,15,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCWOWUKYRXYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)

![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)
![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)

![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)


![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)